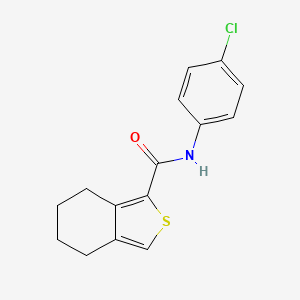

N-(4-chlorophenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-(4-chlorophenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide" is of significant interest in the field of chemistry due to its unique structure and potential biological activities. The research into this compound spans various aspects, including its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide indicates the compound's significance in deriving biologically active compounds through targeted synthesis methods (С. Чиряпкин et al., 2021). Additionally, the synthesis of similar compounds, such as the 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides, showcases the compound's relevance in antimicrobial evaluation and docking studies, highlighting the versatile synthetic routes applicable to this class of compounds (Sailaja Rani Talupur et al., 2021).

Molecular Structure Analysis

Molecular structure analysis of closely related compounds demonstrates the compound's stability and unique conformations due to extensive intramolecular hydrogen bonds. For example, analysis of N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide reveals the impact of chlorine substitution on molecular stability and hydrogen bonding patterns (W. Siddiqui et al., 2008).

Chemical Reactions and Properties

Research on related compounds underscores the potential chemical reactions and properties of N-(4-chlorophenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide. The study of antiarrhythmic, serotonin antagonist, and antianxiety activities of novel substituted thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide highlights the compound's versatile chemical reactivity and potential for producing pharmacologically active derivatives (A. Amr et al., 2010).

Physical Properties Analysis

The physical properties of related compounds, such as crystal structure and thermal stability, are crucial for understanding the behavior of N-(4-chlorophenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide. Crystal structure analysis provides insights into the compound's solid-state characteristics and potential for intermolecular interactions, as seen in various structural studies (B. K. Sagar et al., 2018).

Chemical Properties Analysis

The chemical properties of N-(4-chlorophenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide, including reactivity and potential biological activity, can be inferred from studies on similar compounds. The synthesis and evaluation of thiophene derivatives for antiarrhythmic, serotonin antagonist, and antianxiety activities provide a basis for understanding the compound's chemical behavior and interaction with biological targets (A. Amr et al., 2010).

Scientific Research Applications

Synthesis and Characterization

N-(4-chlorophenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide and its derivatives have been synthesized and characterized to explore their potential biological activities. For example, some derivatives were synthesized by reacting N-(4-chlorophenyl)-3-oxobutanamide, thiourea, and different aromatic aldehydes. These compounds were evaluated for antimicrobial activities, demonstrating significant inhibition on bacterial and fungal growth compared to standard drugs (Akbari et al., 2008). Additionally, targeted synthesis and analysis of biologically active azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide were conducted, optimizing synthesis conditions and developing a method for high-performance liquid chromatography (HPLC) analysis of these compounds (С. Чиряпкин et al., 2021).

Luminescence Sensing and Pesticide Removal

Thiophene-based metal-organic frameworks (MOFs) were constructed using thiophene-functionalized dicarboxylic acid. These MOFs exhibited efficient luminescent sensory materials that are highly selective and sensitive to environmental contaminants, such as Hg(II), Cu(II), Cr(VI), and salicylaldehyde, demonstrating potential for recyclable detection of these substances (Yang Zhao et al., 2017).

Aggregation-Induced Emission

The synthesis of tetraphenylethene-containing diynes led to the development of hyperbranched polymers with aggregation-induced or enhanced emission properties. These materials are completely soluble in common organic solvents, show high thermal stability, and their emission intensity increases upon aggregation. This novel phenomenon suggests potential applications in fluorescent photopatterning, optical limiting, and explosive detection, indicating a broad spectrum of research and practical applications in materials science (Rongrong Hu et al., 2012).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(4-chlorophenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNOS/c16-11-5-7-12(8-6-11)17-15(18)14-13-4-2-1-3-10(13)9-19-14/h5-9H,1-4H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHOEDXZPFKPNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(SC=C2C1)C(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorobenzyl)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5538637.png)

![3-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5538641.png)

![6-methyl-N-{2-[(2-methyl-8-quinolinyl)oxy]ethyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5538649.png)

![N'-[4-(dimethylamino)benzylidene]-2-(2-pyridinylthio)acetohydrazide](/img/structure/B5538654.png)

![3-(4-chlorophenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5538664.png)

![4-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5538665.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclopentylacetamide](/img/structure/B5538671.png)

![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5538674.png)

![3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5538677.png)

![N'-({(2S,4S)-1-[3-(dimethylamino)benzoyl]-4-fluoropyrrolidin-2-yl}methyl)-N,N-dimethylsulfamide](/img/structure/B5538692.png)